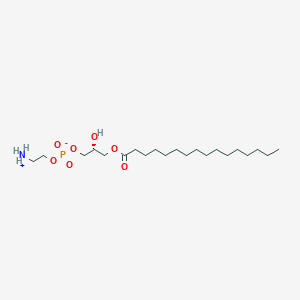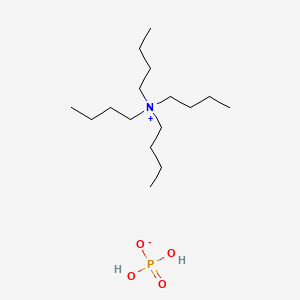
2-乙酰氨基-3-羟基丙酸
描述
2-Acetamido-3-hydroxypropanoic acid is a compound with the molecular formula C5H9NO4 . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of 3-Hydroxypropionic acid (3-HP), a compound similar to 2-Acetamido-3-hydroxypropanoic acid, has been studied extensively. It can be produced from renewable substrates by metabolically engineered microorganisms . The microbial synthesis of 3-HP has attracted significant attention due to its green and sustainable properties .Molecular Structure Analysis
The molecular structure of 2-Acetamido-3-hydroxypropanoic acid consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The hydrolysis reaction of a compound similar to 2-Acetamido-3-hydroxypropanoic acid, (±)-2-acetamido-3-hydroxy-l- (4-nitrophenyl)-l-propanone, an intermediate of chloramphenicol, has been studied. Three different products were obtained respectively under different reaction conditions .科学研究应用
工业化学品前体
2-乙酰氨基-3-羟基丙酸,又称 3-羟基丙酸 (3-HP),是一种在全球市场上需求量很大的有价值的平台化学品。它作为工业生产各种化学品的原料,如丙烯酸及其衍生物。这些化学品在塑料、涂料、粘合剂和超吸收性聚合物的制造中至关重要。在大肠杆菌和酿酒酵母等某些细胞工厂中已经引入了生产 3-HP 的生物合成途径。代谢工程和合成生物学方面的进步提高了 3-HP 的生物生产,包括引入异源途径和优化发酵条件。然而,工业规模生产 3-HP 仍然是一个挑战 (Jers 等人,2019)。
生物塑料生产的潜力
3-HP 不仅是化学品生产的前体,而且在聚合后在生物塑料生产中也发挥着至关重要的作用。在生物塑料中利用 3-HP 代表着向可持续和环保材料迈出的重要一步。这一应用与对可生物降解和生物基塑料不断增长的需求相一致 (Pina 等人,2011)。
诊断和治疗剂的开发
2-乙酰氨基-3-羟基丙酸衍生物因其在诊断和治疗应用中的潜力而受到研究。例如,与 2-乙酰氨基-3-羟基丙酸在结构上相关的化合物,如碘泛酸,已被用作医学诊断中的口服胆囊造影剂。这些化合物有助于在诊断过程中对胆囊进行可视化。然而,正在寻找该类别中更有效且毒性更小的化合物 (Rosati 等人,1972)。
环境和职业安全研究
对与 2-乙酰氨基-3-羟基丙酸相关的化合物 2-羟基丙酸的环境和职业安全方面进行的研究非常重要。这项研究的重点是了解该化合物的毒性作用并在各种环境中建立安全的暴露水平。此类研究对于规范这些化学品在工业中的使用和确保工人安全至关重要 (Turkina 等人,2021)。
生化分析
Biochemical Properties
2-Acetamido-3-hydroxypropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and other biomolecules. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with serine hydroxymethyltransferase, an enzyme that catalyzes the conversion of serine to glycine. This interaction is essential for the synthesis of purines and thymidylate, which are critical for DNA replication and repair . Additionally, 2-Acetamido-3-hydroxypropanoic acid is involved in the biosynthesis of cysteine, where it acts as a precursor in the transsulfuration pathway .
Cellular Effects
2-Acetamido-3-hydroxypropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of several signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation . Furthermore, it affects gene expression by acting as a substrate for histone acetyltransferases, enzymes that acetylate histones and thereby regulate gene transcription . In terms of cellular metabolism, 2-Acetamido-3-hydroxypropanoic acid is involved in the synthesis of phospholipids, which are essential components of cell membranes .
Molecular Mechanism
At the molecular level, 2-Acetamido-3-hydroxypropanoic acid exerts its effects through various mechanisms. It binds to specific enzymes and proteins, modulating their activity. For example, it acts as an allosteric activator of serine hydroxymethyltransferase, enhancing its catalytic activity . Additionally, it can inhibit certain enzymes, such as cystathionine β-synthase, by competing with its natural substrates . These interactions lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-3-hydroxypropanoic acid can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Acetamido-3-hydroxypropanoic acid can lead to changes in cellular function, such as altered gene expression and metabolic activity . These effects are often reversible upon removal of the compound, indicating its transient nature .
Dosage Effects in Animal Models
The effects of 2-Acetamido-3-hydroxypropanoic acid in animal models vary with different dosages. At low doses, it has been shown to enhance cognitive function and memory in rodents . At high doses, it can cause adverse effects, such as hepatotoxicity and neurotoxicity . These toxic effects are likely due to the accumulation of the compound in tissues, leading to cellular damage . Therefore, it is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing toxicity .
Metabolic Pathways
2-Acetamido-3-hydroxypropanoic acid is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of serine and glycine, which are essential for the synthesis of proteins and nucleotides . Additionally, it participates in the transsulfuration pathway, where it is converted to cysteine, a critical amino acid for the synthesis of glutathione, an important antioxidant . The compound also affects metabolic flux by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, 2-Acetamido-3-hydroxypropanoic acid is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters, such as the system L transporter, which facilitates the uptake of neutral amino acids . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of 2-Acetamido-3-hydroxypropanoic acid within tissues is influenced by its affinity for these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Acetamido-3-hydroxypropanoic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it participates in various metabolic reactions . It can also be found in the nucleus, where it acts as a substrate for histone acetyltransferases, influencing gene expression . The localization of 2-Acetamido-3-hydroxypropanoic acid is regulated by specific targeting signals and post-translational modifications, which direct it to different cellular compartments .
属性
IUPAC Name |
(2S)-2-acetamido-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHLJJYMXLCOY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167615 | |
| Record name | N-Acetylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
16354-58-8 | |
| Record name | Acetylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.6 °C | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B1649355.png)



![2-(3,4-Dihydroxyphenyl)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B1649360.png)








